molecular formula C10H13BrN2O4S B11820979 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine

Cat. No.: B11820979
M. Wt: 337.19 g/mol
InChI Key: APJPLTSYABVYKX-UHFFFAOYSA-N
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Description

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O4S and a molecular weight of 337.19 g/mol It is characterized by the presence of a brominated pyridine ring, a methoxy group, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves multi-step organic reactionsThe sulfonyl group is then added through a sulfonation reaction, and finally, the morpholine ring is introduced via nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds .

Properties

Molecular Formula

C10H13BrN2O4S

Molecular Weight

337.19 g/mol

IUPAC Name

4-(5-bromo-4-methoxypyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C10H13BrN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3

InChI Key

APJPLTSYABVYKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Br

Origin of Product

United States

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